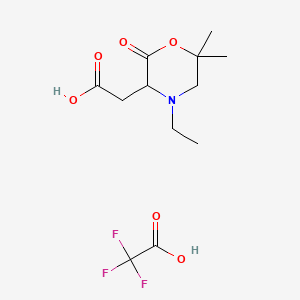
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid is a complex organic compound with a unique structure that includes a morpholine ring substituted with ethyl and dimethyl groups. This compound is often used in pharmaceutical research and development due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid typically involves the reaction of morpholine derivatives with ethyl and dimethyl substituents. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the morpholine ring and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of trifluoroacetic acid as a reagent or catalyst is common in these processes due to its strong acidic properties .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxo-morpholin-3-yl)-acetamide: Another morpholine derivative with similar structural features.
N-(Biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide: A compound with similar biological activities.
Uniqueness
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H18F3NO6 |
|---|---|
Peso molecular |
329.27 g/mol |
Nombre IUPAC |
2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO4.C2HF3O2/c1-4-11-6-10(2,3)15-9(14)7(11)5-8(12)13;3-2(4,5)1(6)7/h7H,4-6H2,1-3H3,(H,12,13);(H,6,7) |
Clave InChI |
KOEWGSBLQNCFPA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(OC(=O)C1CC(=O)O)(C)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


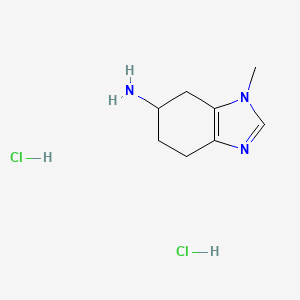
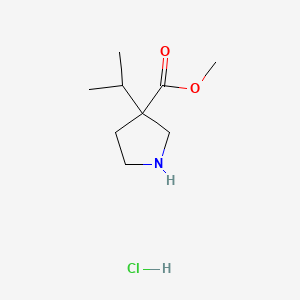
![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
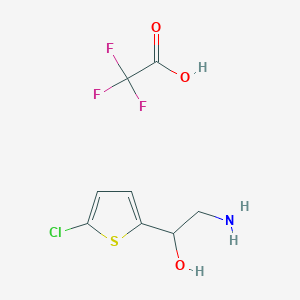
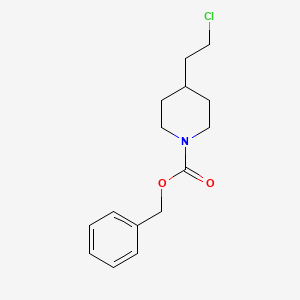
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)

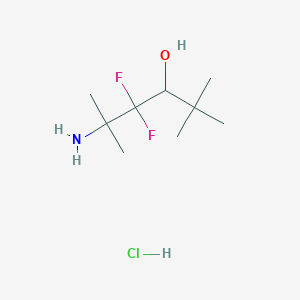
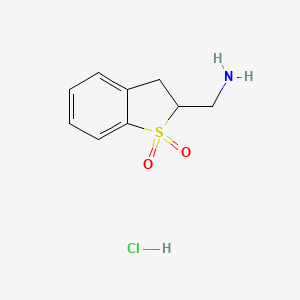

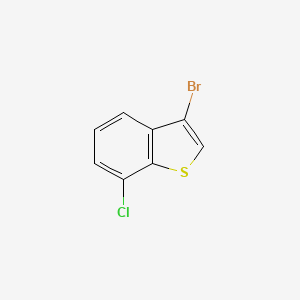

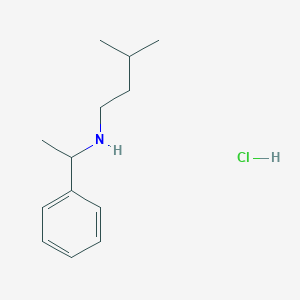
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)
